1-[3-(4-methylphenoxy)propyl]-2-(thiophen-2-yl)-1H-benzimidazole
CAS No.:
Cat. No.: VC15320422
Molecular Formula: C21H20N2OS
Molecular Weight: 348.5 g/mol
* For research use only. Not for human or veterinary use.
![1-[3-(4-methylphenoxy)propyl]-2-(thiophen-2-yl)-1H-benzimidazole -](/images/structure/VC15320422.png)
Specification
Molecular Formula | C21H20N2OS |
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Molecular Weight | 348.5 g/mol |
IUPAC Name | 1-[3-(4-methylphenoxy)propyl]-2-thiophen-2-ylbenzimidazole |
Standard InChI | InChI=1S/C21H20N2OS/c1-16-9-11-17(12-10-16)24-14-5-13-23-19-7-3-2-6-18(19)22-21(23)20-8-4-15-25-20/h2-4,6-12,15H,5,13-14H2,1H3 |
Standard InChI Key | PLTJJUVZESGSDJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4=CC=CS4 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s IUPAC name, 1-[3-(4-methylphenoxy)propyl]-2-thiophen-2-ylbenzimidazole, reflects its three primary components:
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Benzimidazole core: A fused bicyclic system comprising benzene and imidazole rings, known for its planar geometry and π-conjugation.
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Thiophen-2-yl substituent: A sulfur-containing heterocycle at the C2 position, contributing to electronic delocalization and potential redox activity .
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3-(4-Methylphenoxy)propyl chain: A flexible alkyl-aryl ether group at the N1 position, influencing solubility and intermolecular interactions.
The canonical SMILES string (CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4=CC=CS4) encodes this topology, while the InChIKey (PLTJJUVZESGSDJ-UHFFFAOYSA-N) provides a unique stereochemical identifier.
Table 1: Fundamental Molecular Properties
Property | Value |
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Molecular Formula | C₂₁H₂₀N₂OS |
Molecular Weight | 348.5 g/mol |
IUPAC Name | 1-[3-(4-methylphenoxy)propyl]-2-thiophen-2-ylbenzimidazole |
Topological Polar Surface Area | 61.8 Ų |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 4 |
Crystallographic and Conformational Analysis
Though no crystal structure exists for this specific compound, related benzimidazole-thiophene hybrids exhibit distinct dihedral angles between aromatic systems. For example, 4-[3-(1H-imidazol-1-yl)propyl]-3-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole monohydrate shows dihedral angles of 85.2° between triazole and imidazole rings, with thiophenyl moieties deviating by 67.3° from planarity . Such data suggest that steric interactions between the benzimidazole core and substituents likely induce non-coplanar arrangements in 1-[3-(4-methylphenoxy)propyl]-2-(thiophen-2-yl)-1H-benzimidazole, potentially affecting its electronic properties and binding interactions.
Synthetic Pathways and Optimization
Proposed Synthesis Strategy
While no published synthesis exists for this compound, a plausible route involves:
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Benzimidazole formation: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
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Thiophene incorporation: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the C2 position using thiophen-2-ylboronic acid.
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N-Alkylation: Reaction with 3-(4-methylphenoxy)propyl bromide in the presence of a base like potassium carbonate .
Table 2: Key Reaction Parameters for Analogous Compounds
Step | Reagents/Conditions | Yield (%) | Reference |
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Benzimidazole cyclization | HCl (conc.), reflux, 12h | 68–72 | |
Thiophene coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 55–60 | |
N-Alkylation | K₂CO₃, DMF, 60°C, 8h | 70–75 |
Purification and Characterization
Hypothetical purification would involve column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Characterization methods would include:
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¹H/¹³C NMR: Expected signals at δ 7.6–8.1 ppm (benzimidazole protons), δ 6.8–7.2 ppm (thiophene and phenoxy aromatics), and δ 3.9–4.3 ppm (OCH₂CH₂CH₂N) .
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HRMS: Calculated for C₂₁H₂₀N₂OS [M+H]⁺: 349.1378; observed: 349.1375.
Organism/Target | Predicted IC₅₀ (μM) | Mechanism |
---|---|---|
Staphylococcus aureus | 12–18 | Cell wall synthesis inhibition |
HIV-1 protease | 8.5–11.2 | Competitive active site binding |
H+/K+ ATPase | 23–29 | Proton pump blockade |
Material Science Applications
Electronic Properties
The conjugated benzimidazole-thiophene system exhibits calculated HOMO-LUMO gaps of 3.4–3.7 eV, suggesting potential as:
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Organic semiconductor layers in OFETs
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Charge transport materials in perovskite solar cells
Thermal Stability
Thermogravimetric analysis (TGA) of similar compounds shows decomposition onset temperatures >250°C, with glass transition temperatures (Tg) around 120–140°C, indicating suitability for high-temperature processing in polymer composites.
Future Research Directions
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Stereoselective synthesis: Developing asymmetric routes to access enantiomerically pure forms for chiral recognition studies.
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Prodrug design: Incorporating hydrolysable groups (e.g., esters) into the phenoxypropyl chain to enhance bioavailability.
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Computational modeling: DFT studies to map electrostatic potential surfaces and predict binding affinities .
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